Cas no 1000018-03-0 (Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate)

Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is a halogenated imidazopyridine derivative with significant utility in pharmaceutical and agrochemical research. Its bromo and chloro substituents enhance reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The ethyl ester group provides additional functionalization potential, enabling further derivatization into active compounds. This compound is particularly valuable in medicinal chemistry for the synthesis of biologically active molecules, including kinase inhibitors and antimicrobial agents. Its stable crystalline form ensures consistent handling and storage. High purity grades are available to meet stringent research requirements, supporting applications in drug discovery and development.
Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate structure
1000018-03-0 structure
Product name:Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
CAS No:1000018-03-0
MF:C10H8BrClN2O2
MW:303.539720535278
MDL:MFCD09864799
CID:2116207

Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-bromo-5-chloroH-imidazo[1,2-a]pyridine-2-carboxylate
    • Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
    • 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
    • SBB054069
    • Ethyl 3-bromo-5-chloroimidazo-[1,2-a]pyridine-2-carboxylate
    • ethyl 3-bromo-5-chloro-4-hydroimidazo[1,2-a]pyridine-2-carboxylate
    • Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
    • MDL: MFCD09864799
    • Inchi: 1S/C10H8BrClN2O2/c1-2-16-10(15)8-9(11)14-6(12)4-3-5-7(14)13-8/h3-5H,2H2,1H3
    • InChI Key: WQUIGFCTOQNRJA-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=O)OCC)N=C2C=CC=C(N21)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 280
  • Topological Polar Surface Area: 43.6

Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR01981-1g
Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
1000018-03-0
1g
£326.00 2025-02-19
Apollo Scientific
OR01981-250mg
Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
1000018-03-0
250mg
£184.00 2025-02-19
abcr
AB234275-1 g
Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
1000018-03-0
1 g
€312.50 2023-07-20
Fluorochem
067114-1g
Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
1000018-03-0 97%
1g
£240.00 2022-03-01
A2B Chem LLC
AE09450-250mg
3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
1000018-03-0
250mg
$204.00 2024-04-20
Chemenu
CM287023-1g
Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
1000018-03-0 97%
1g
$432 2023-01-08
Matrix Scientific
083649-1g
Ethyl 3-bromo-5-chloroimidazo-[1,2-a]pyridine-2-carboxylate, 97%
1000018-03-0 97%
1g
$561.00 2023-09-08
abcr
AB234275-1g
Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate; .
1000018-03-0
1g
€619.00 2025-02-14
Ambeed
A875806-1g
Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
1000018-03-0 97%
1g
$393.0 2024-04-26
abcr
AB234275-250mg
Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate; .
1000018-03-0
250mg
€366.80 2025-02-14

Additional information on Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1000018-03-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1000018-03-0) is a highly significant intermediate in the realm of pharmaceutical synthesis, particularly in the development of innovative therapeutic agents. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery.

The molecular structure of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate comprises a fused imidazo[1,2-a]pyridine core, which is a privileged scaffold in the design of bioactive molecules. The presence of both bromo and chloro substituents at the 3rd and 5th positions, respectively, enhances its reactivity and makes it an invaluable building block for further functionalization. This structural motif is particularly attractive for medicinal chemists seeking to develop small-molecule inhibitors targeting various biological pathways.

In recent years, there has been a surge in research focused on imidazo[1,2-a]pyridine derivatives due to their demonstrated efficacy in modulating critical biological processes. For instance, studies have highlighted the potential of these compounds in inhibiting kinases and other enzymes involved in cancer progression. The carboxylate ester group at the 2-position of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate provides a versatile handle for further derivatization, enabling the synthesis of a wide array of analogs with tailored pharmacological properties.

One of the most compelling aspects of this compound is its utility in constructing complex drug candidates. Researchers have leveraged its reactive sites to introduce additional functionalities such as amides, ureas, and heterocycles, thereby expanding the chemical space for drug discovery. The bromo and chloro substituents are particularly useful for palladium-catalyzed cross-coupling reactions, which are cornerstone techniques in modern organic synthesis. These reactions allow for the introduction of aryl and alkynyl groups, further diversifying the structural landscape of potential drug molecules.

The pharmaceutical industry has increasingly recognized the importance of high-quality intermediates like Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate in streamlining drug development pipelines. By providing a robust starting material, this compound enables faster and more efficient synthesis of lead compounds. This efficiency is crucial in today's competitive pharmaceutical landscape, where time-to-market can significantly impact a drug's commercial success.

Recent advances in computational chemistry have further enhanced the utility of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate. Molecular modeling studies have been instrumental in predicting binding modes and optimizing interactions with biological targets. These insights have guided the design of novel derivatives with improved potency and selectivity. Additionally, high-throughput screening (HTS) techniques have been employed to rapidly assess the activity of libraries derived from this intermediate, accelerating the identification of promising drug candidates.

The versatility of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate extends beyond oncology applications. Emerging research suggests its potential in addressing inflammatory diseases and infectious disorders. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways such as COX-2 and NF-κB. Furthermore, its structural features make it a suitable candidate for developing antiviral agents targeting RNA-dependent RNA polymerases.

In conclusion, Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate represents a cornerstone intermediate in contemporary pharmaceutical synthesis. Its unique structural attributes and reactivity profile make it an indispensable tool for medicinal chemists striving to develop next-generation therapeutics. As research continues to uncover new biological targets and synthetic methodologies, the importance of this compound is expected to grow even further.

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(CAS:1000018-03-0)Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
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